Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

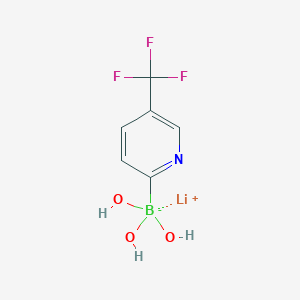

Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate is a chemical compound with the molecular formula C6H6BF3LiNO3 and a molecular weight of 214.87 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a borate group with three hydroxyl groups. It is typically found as a white solid and is used in various scientific research applications .

Preparation Methods

The synthesis of Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate involves several steps. One common method includes the reaction of 5-(trifluoromethyl)pyridine-2-boronic acid with lithium hydroxide in the presence of water. The reaction is typically carried out at room temperature and results in the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents, leading to the formation of reduced borate derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the borate moiety play crucial roles in its reactivity and interactions. The compound can form complexes with various biomolecules, influencing their structure and function . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate can be compared with other similar compounds, such as:

Lithium (5-(trifluoromethyl)pyridin-2-yl)borate: This compound lacks the three hydroxyl groups present in this compound, resulting in different chemical properties and reactivity.

Lithium (5-(methyl)pyridin-2-yl)trihydroxyborate:

The uniqueness of this compound lies in its trifluoromethyl group and the presence of three hydroxyl groups, which contribute to its distinct chemical properties and wide range of applications .

Biological Activity

Lithium (5-(trifluoromethyl)pyridin-2-yl)trihydroxyborate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a pyridine ring, which is known to enhance the lipophilicity and biological activity of organic compounds. The presence of the trihydroxyborate moiety contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets and influence biochemical pathways. Some key mechanisms include:

- Metal Ion Complexation : The borate group can form complexes with metal ions, potentially influencing enzymatic activities.

- Receptor Modulation : The compound may act as a ligand for specific receptors, modulating their activity and downstream signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. A study conducted on various microbial strains demonstrated significant inhibitory effects, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound. It may help in mitigating neurodegenerative processes by reducing inflammation and oxidative damage in neuronal cells .

Case Studies

- Antimicrobial Activity Against Resistant Strains : A study published in 2021 assessed the effectiveness of this compound against various resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, highlighting its potential as an alternative therapeutic agent.

- Cancer Cell Apoptosis Induction : In a controlled laboratory setting, this compound was tested on human breast cancer cell lines. The results showed a dose-dependent increase in apoptosis markers, suggesting that the compound could be further developed into an anticancer drug .

- Neuroprotection in Animal Models : An animal study explored the neuroprotective effects of this compound in models of Alzheimer’s disease. The findings indicated reduced amyloid plaque formation and improved cognitive function in treated animals compared to controls .

Research Findings Summary Table

Properties

IUPAC Name |

lithium;trihydroxy-[5-(trifluoromethyl)pyridin-2-yl]boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-1-2-5(11-3-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSRGRSSJXQDQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-](C1=NC=C(C=C1)C(F)(F)F)(O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BF3LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.